3-(n-Morpholino) propanesulfonic acid sodium salt

CAS No.:

Cat. No.: VC16162519

Molecular Formula: C7H15NNaO4S

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NNaO4S |

|---|---|

| Molecular Weight | 232.26 g/mol |

| Standard InChI | InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11); |

| Standard InChI Key | PDEVDOMFPQQDKO-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CCCS(=O)(=O)O.[Na] |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is formally designated as 3-(n-morpholino) propanesulfonic acid sodium salt, though it is interchangeably referred to as MOPS sodium salt, 4-morpholinepropanesulfonic acid sodium salt, and 3-morpholinopropane-1-sulfonic acid sodium salt . Additional identifiers include the CAS numbers 117961-20-3 (sodium salt) and 1132-61-2 (free acid), with the European Community (EC) number 601-500-7 .

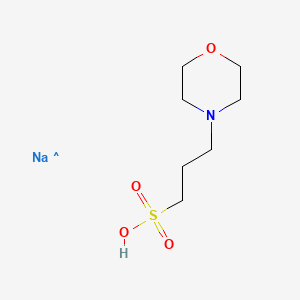

Molecular Structure and Composition

The molecular structure comprises a morpholine ring linked to a propane sulfonic acid group, with a sodium ion neutralizing the sulfonate moiety. The 2D and 3D conformers reveal a zwitterionic configuration, where the morpholine nitrogen remains protonated, and the sulfonic acid group is deprotonated and bound to sodium . Computational descriptors include the InChI key PDEVDOMFPQQDKO-UHFFFAOYSA-N and SMILES notation C1COCCN1CCCS(=O)(=O)O.[Na], which aid in molecular modeling and database searches .

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₄NNaO₄S | |

| Molecular weight | 232.26 g/mol | |

| CAS number | 117961-20-3 | |

| InChI key | PDEVDOMFPQQDKO-UHFFFAOYSA-N | |

| SMILES | C1COCCN1CCCS(=O)(=O)O.[Na] |

Physicochemical Properties

Solubility and Stability

The sodium salt form exhibits exceptional water solubility (≥1,000 g/L at 20°C), surpassing the free acid’s solubility due to ionic dissociation . Solutions remain stable at room temperature but degrade upon autoclaving, necessitating sterilization via filtration . The compound maintains stability across a broad temperature range, though prolonged exposure to temperatures exceeding 40°C may induce gradual oxidation, particularly in the presence of reactive oxygen species .

Table 2: Key Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| pH range | 6.5–7.9 | |

| pKa (25°C) | 7.2 | |

| Solubility in water (20°C) | ≥1,000 g/L | |

| Melting point | 277–282°C (free acid) | |

| Refractive index | 1.6370 (estimate) |

Applications in Biological Research

Protein and Nucleic Acid Electrophoresis

The buffer’s low UV absorbance (≤0.05 at 260 nm) and minimal interference with Coomassie staining make it ideal for denaturing RNA electrophoresis and SDS-PAGE . In capillary electrophoresis, MOPS sodium salt enhances resolution by reducing protein-wall interactions, achieving superior separation of complex biomolecular mixtures .

Enzyme Kinetics and Protein Stabilization

MOPS sodium salt’s inertness preserves enzymatic activity in assays involving dehydrogenases, phosphatases, and proteases. It stabilizes bovine serum albumin (BSA) by preventing aggregation, a critical feature in ligand-binding studies .

Comparative Analysis with Related Buffers

MOPS vs. HEPES and MES

Unlike HEPES, which contains a piperazine ring, MOPS’s morpholine group reduces membrane permeability, minimizing intracellular pH disturbances . Compared to MES (pKa 6.1), MOPS offers superior buffering near physiological pH, though MES excels in acidic conditions .

Metal Ion Compatibility

MOPS sodium salt’s non-coordinating properties contrast with Tris buffers, which chelate divalent cations. This attribute is advantageous in metalloprotein studies but necessitates supplemental metal ions in cell culture media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume